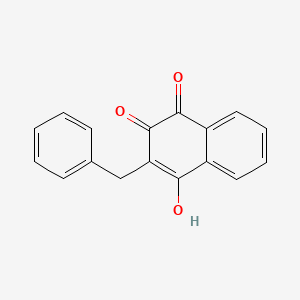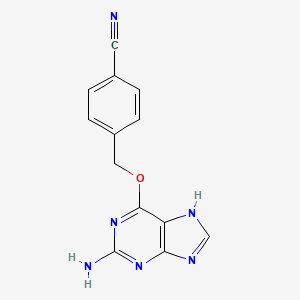![molecular formula C13H8Cl2N2 B11855329 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is a chemical compound belonging to the class of dibenzodiazepines. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a diazepine ring. The presence of chlorine atoms at the 3 and 6 positions of the benzene rings adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol under basic conditions, often facilitated by microwave irradiation. This method is attractive due to its simplicity and short reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar precursors. The use of catalysts such as copper can enhance the efficiency of the reaction, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 6-methyl-11H-dibenzo[b,e]azepine
- 3-chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
Uniqueness
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H8Cl2N2 |
|---|---|
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
1,9-dichloro-6H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-5-4-8-7-16-11-3-1-2-10(15)13(11)17-12(8)6-9/h1-6H,7H2 |
Clé InChI |
XISMAEMMVLVXAS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)Cl)N=C3C(=N1)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


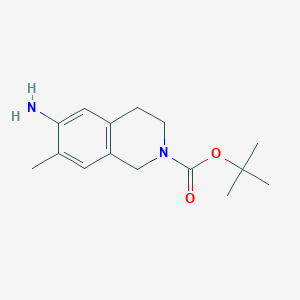
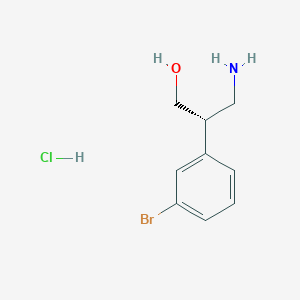

![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)

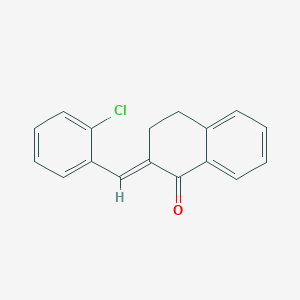
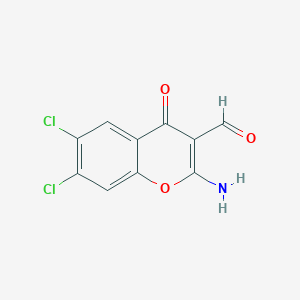
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
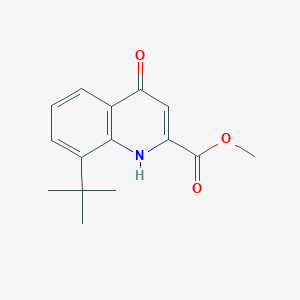
![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
